An In-Depth Technical Guide to the Chemical Structure of Lychnose
An In-Depth Technical Guide to the Chemical Structure of Lychnose
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lychnose, a tetrasaccharide of significant interest in carbohydrate chemistry and glycobiology, possesses a unique structural arrangement of monosaccharide units. This guide provides a comprehensive overview of its chemical architecture, including its constituent monosaccharides, the stereochemistry of its glycosidic linkages, and a summary of the analytical techniques employed for its structural elucidation. Detailed experimental protocols for key analytical methods are provided, alongside a visualization of its structure, to serve as a valuable resource for researchers in the field.
Introduction
Lychnose is a naturally occurring tetrasaccharide with the molecular formula C24H42O21.[1][2] It is classified as a non-reducing sugar. Structurally, it is an isomer of the more commonly known stachyose. Understanding the precise chemical structure of Lychnose is fundamental for elucidating its biological functions, potential therapeutic applications, and for its chemical synthesis. This document outlines the established chemical structure of Lychnose, supported by experimental data and methodologies.
Chemical Structure of Lychnose
The chemical structure of Lychnose is defined by the specific sequence of its four monosaccharide units and the precise nature of the glycosidic bonds that connect them.
Monosaccharide Composition
Lychnose is composed of the following four monosaccharide residues:
-
Two D-galactose (Gal) units
-
One D-glucose (Glc) unit
-
One D-fructose (Fru) unit
Glycosidic Linkages and Stereochemistry
The connectivity and stereochemistry of the glycosidic bonds are critical to the identity of Lychnose. The structure is systematically described as:
O-α-D-galactopyranosyl-(1→6)-O-α-D-glucopyranosyl-(1→2)-β-D-fructofuranosyl-(1→1)-α-D-galactopyranoside
This nomenclature precisely defines the following linkages:
-
An α-(1→6) glycosidic bond between the first galactose unit and the glucose unit.
-
An α-(1→2) glycosidic bond between the glucose unit and the fructose (B13574) unit.
-
A β-(1→1) glycosidic bond between the fructose unit and the second galactose unit.
The pyranose (six-membered ring) and furanose (five-membered ring) forms of the monosaccharide units are also specified in this systematic name.
Visualization of the Chemical Structure
To provide a clear representation of the molecular architecture of Lychnose, the following diagram illustrates the connectivity and stereochemistry of the monosaccharide units.
Caption: Chemical structure of Lychnose showing the monosaccharide units and their glycosidic linkages.
Experimental Data for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the detailed structural analysis of carbohydrates.[3] Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the sequence of monosaccharides, the anomeric configuration (α or β) of the glycosidic linkages, and the specific carbons involved in these linkages.[3][4]
Table 1: Representative Quantitative Data from NMR Analysis of Oligosaccharides
| Parameter | Typical Range/Value | Information Gained |
| ¹H NMR Chemical Shift (δ) | ||
| Anomeric Protons (H-1) | 4.2 - 5.5 ppm | Number of monosaccharide residues, anomeric configuration |
| Ring Protons | 3.0 - 4.5 ppm | Monosaccharide identification, ring conformation |
| ¹³C NMR Chemical Shift (δ) | ||
| Anomeric Carbons (C-1) | 90 - 110 ppm | Anomeric configuration, monosaccharide identification |
| Ring Carbons | 60 - 85 ppm | Monosaccharide identification, linkage position |
| Coupling Constants (J) | ||
| ³J(H1,H2) | ~3-4 Hz for α, ~7-8 Hz for β | Anomeric configuration |
| ¹J(C1,H1) | ~170 Hz for α, ~160 Hz for β | Anomeric configuration |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the oligosaccharide and to deduce the sequence of the monosaccharide units through fragmentation analysis.[5][6] Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
Table 2: Quantitative Data from Mass Spectrometry Analysis of Lychnose
| Parameter | Value | Information Gained |
| Molecular Formula | C24H42O21 | Elemental composition |
| Monoisotopic Mass | 666.22185834 Da | Precise molecular weight |
| Predicted m/z [M+Na]⁺ | 689.21108 | Adduct ion for mass detection |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural elucidation of oligosaccharides like Lychnose.
NMR Spectroscopy Protocol for Oligosaccharide Analysis
This protocol provides a general framework for the NMR analysis of an unknown oligosaccharide.
1. Sample Preparation:
- Dissolve 5-10 mg of the purified oligosaccharide in 0.5 mL of deuterium (B1214612) oxide (D₂O, 99.96%).
- Lyophilize the sample twice from D₂O to exchange all labile protons with deuterium.
- Finally, dissolve the sample in 0.5 mL of D₂O and transfer to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Acquire all spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.[3]
- 1D ¹H NMR: Acquire a standard 1D proton spectrum to assess sample purity and to identify the anomeric proton signals.
- 2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons within the same monosaccharide spin system.
- 2D ¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment reveals all protons within a given spin system, allowing for the complete assignment of all proton resonances for each monosaccharide residue.
- 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon, enabling the assignment of carbon resonances.
- 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the glycosidic linkages by observing correlations between the anomeric proton of one residue and the carbon of the adjacent residue.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close in proximity, providing further evidence for the glycosidic linkages and information about the three-dimensional conformation of the oligosaccharide.
3. Data Processing and Analysis:
- Process the acquired data using appropriate NMR software (e.g., TopSpin, Mnova).
- Assign the proton and carbon resonances for each monosaccharide unit starting from the well-resolved anomeric signals.
- Identify the inter-residue correlations in the HMBC and NOESY/ROESY spectra to determine the sequence and linkage positions.
- Determine the anomeric configurations based on the chemical shifts of the anomeric protons and carbons, and the ³J(H1,H2) and ¹J(C1,H1) coupling constants.
Glycosidic Linkage Analysis by Mass Spectrometry
This protocol outlines the steps for determining the glycosidic linkages using a common chemical derivatization method followed by GC-MS analysis.
1. Permethylation:
- Dissolve the oligosaccharide in dimethyl sulfoxide (B87167) (DMSO).
- Add a strong base (e.g., sodium hydride) and methyl iodide to methylate all free hydroxyl and carboxyl groups. This step is crucial to prevent the formation of new free hydroxyl groups during the subsequent hydrolysis step, except at the positions of the original glycosidic linkages.
2. Hydrolysis:
- Hydrolyze the permethylated oligosaccharide into its constituent monosaccharides using an acid (e.g., trifluoroacetic acid).
3. Reduction:
- Reduce the partially methylated monosaccharides to their corresponding alditols using a reducing agent such as sodium borohydride.
4. Acetylation:
- Acetylate the newly formed free hydroxyl groups (which were originally involved in the glycosidic linkages) using acetic anhydride.
5. GC-MS Analysis:
- Analyze the resulting partially methylated alditol acetates (PMAAs) by gas chromatography-mass spectrometry (GC-MS).
- The retention times of the PMAAs on the GC column and their mass fragmentation patterns allow for the identification of the specific monosaccharide and the positions of the acetylated hydroxyl groups, thereby revealing the original glycosidic linkage positions.
Synthesis of Lychnose
1. Preparation of Monosaccharide Building Blocks:
- Start with commercially available monosaccharides (D-galactose, D-glucose, D-fructose).
- Selectively protect the hydroxyl groups that are not involved in the desired glycosidic linkages using various protecting groups (e.g., benzyl (B1604629) ethers, acetals, silyl (B83357) ethers).
- Activate the anomeric position of the glycosyl donor (the monosaccharide to be added) to facilitate the glycosylation reaction. Common activating groups include trichloroacetimidates, thioglycosides, or glycosyl halides.
2. Stepwise or Convergent Assembly:
- Stepwise Synthesis: Sequentially add one monosaccharide unit at a time to the growing oligosaccharide chain. This involves a cycle of glycosylation followed by deprotection of the hydroxyl group for the next glycosylation.
- Convergent Synthesis: Synthesize smaller oligosaccharide fragments (e.g., disaccharides) separately and then couple them together to form the final tetrasaccharide. This approach is often more efficient for larger oligosaccharides.
3. Glycosylation Reactions:
- The key step in oligosaccharide synthesis is the formation of the glycosidic bond. This is typically achieved by reacting a glycosyl donor with a glycosyl acceptor (the molecule with a free hydroxyl group) in the presence of a promoter or catalyst.
- The choice of reaction conditions (solvent, temperature, promoter) is critical for controlling the stereoselectivity of the glycosylation (i.e., formation of α or β linkage).
4. Global Deprotection:
- Once the full tetrasaccharide backbone is assembled, all protecting groups are removed in the final steps to yield the unprotected Lychnose. This is often achieved through catalytic hydrogenation to remove benzyl ethers and acidic or basic hydrolysis to remove other protecting groups.
5. Purification and Characterization:
- The final product is purified using chromatographic techniques such as size-exclusion chromatography or high-performance liquid chromatography (HPLC).
- The structure of the synthesized Lychnose is then rigorously confirmed using NMR spectroscopy and mass spectrometry to ensure it matches the natural product.
Conclusion
The chemical structure of Lychnose is a well-defined tetrasaccharide composed of two galactose, one glucose, and one fructose unit linked by specific α and β glycosidic bonds. Its complete structural elucidation requires a combination of sophisticated analytical techniques, with NMR spectroscopy and mass spectrometry being the most prominent. The detailed protocols and structural information provided in this guide serve as a foundational resource for researchers engaged in the study and application of this important carbohydrate.
References
- 1. Table 1 from Complete (1)H and (13)C NMR chemical shift assignments of mono- to tetrasaccharides as basis for NMR chemical shift predictions of oligosaccharides using the computer program CASPER. | Semantic Scholar [semanticscholar.org]
- 2. O-alpha-D-Galactopyranosyl-(1->1)-O-beta-D-fructofuranosyl O-alpha-D-galactopyranosyl-(1->6)-alpha-D-glucopyranoside | C24H42O21 | CID 25079986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iris.unina.it [iris.unina.it]
- 4. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural determination of fructooligosaccharides and raffinose family oligosaccharides using logically derived sequence tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Structural determination of five novel tetrasaccharides containing 3-O-sulfated D-glucuronic acid and two rare oligosaccharides containing a beta-D-glucose branch isolated from squid cartilage chondroitin sulfate E - PubMed [pubmed.ncbi.nlm.nih.gov]
